3-(2-Methoxyphenyl)thiolan-3-ol
Description
3-(2-Methoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene (thiolan) ring substituted with a hydroxyl group and a 2-methoxyphenyl moiety at position 3. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol .
Properties
IUPAC Name |
3-(2-methoxyphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-13-10-5-3-2-4-9(10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOHRQNXZYTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 2-methoxyphenylthiol with an appropriate thiolane precursor under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the thiol and the thiolane precursor are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between 3-(2-Methoxyphenyl)thiolan-3-ol and analogous compounds:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The carboxylic acid group in 3-(2-Methoxyphenyl)propanoic acid enhances water solubility compared to the hydroxyl-containing thiolan-3-ol, which may exhibit moderate polarity due to its -OH group but reduced solubility from the hydrophobic thiolan ring . 2-Methoxy-2-methylthiolan-3-one lacks polar groups beyond the methoxy, leading to lower solubility than the hydroxylated analog .
Heterocyclic Core Differences
- Sulfur vs. Nitrogen Heterocycles :
- Piperazine derivatives (e.g., HBK14–HBK19) feature a nitrogen-rich core, enabling hydrogen bonding and enhanced interaction with biological targets (e.g., neurotransmitter receptors) . In contrast, the thiolan ring in the target compound may improve membrane permeability due to sulfur’s lipophilicity.
- Thiosemicarbazides (e.g., ) combine a sulfur atom with a hydrazine-like structure, offering metal-chelating properties relevant to anticancer activity .
Biological Activity
3-(2-Methoxyphenyl)thiolan-3-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including antimicrobial and anticancer properties, supported by diverse research findings.
- Molecular Formula : C10H12OS
- Molecular Weight : 188.27 g/mol
- Structure : The compound features a thiolane ring with a methoxyphenyl substituent, which may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrated its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines, such as HeLa and A549, revealed that the compound inhibits cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
-
Antimicrobial Efficacy Study :
A comprehensive study assessed the antimicrobial efficacy of various derivatives of thiolane compounds, including this compound. The study utilized disc diffusion methods and confirmed the compound's effectiveness against both gram-positive and gram-negative bacteria. -
Anticancer Mechanism Exploration :
In a separate investigation, researchers explored the apoptotic pathways activated by this compound in HeLa cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
